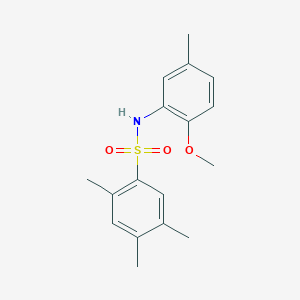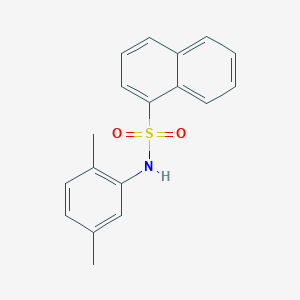![molecular formula C27H29NO5S B281256 Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as Compound A, is a synthetic compound that has been found to have potential applications in scientific research. This compound has been of particular interest due to its ability to modulate certain biological pathways, which may have implications for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A is not yet fully understood. However, it is believed to work by modulating certain biological pathways, including the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses, and is often dysregulated in various diseases.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases. Additionally, it has been found to have an effect on the expression of certain genes, which may be involved in its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation is that its synthesis can be complex and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A. One area of interest is in the development of more efficient synthesis methods, which could make this compound more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could help to identify new potential applications. Finally, more research is needed to determine the safety and efficacy of this compound in vivo, which could help to determine its potential for use in clinical settings.
Métodos De Síntesis
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A can be synthesized using a multi-step process that involves the use of several reagents and solvents. The process typically begins with the synthesis of a naphthofuran intermediate, which is then reacted with a sulfonyl chloride to form the desired compound. The final step involves the addition of a methyl ester group to the carboxylic acid moiety.
Aplicaciones Científicas De Investigación
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A has been found to have potential applications in a variety of scientific research areas. One area of interest is in the field of cancer research, where it has been shown to inhibit the growth of certain cancer cell lines. Additionally, this compound has been found to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases such as arthritis.
Propiedades
Fórmula molecular |
C27H29NO5S |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
methyl 2-tert-butyl-5-[(4-propan-2-ylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H29NO5S/c1-16(2)17-11-13-18(14-12-17)34(30,31)28-22-15-21-23(26(29)32-6)25(27(3,4)5)33-24(21)20-10-8-7-9-19(20)22/h7-16,28H,1-6H3 |
Clave InChI |
WGGHLNBFZMWYFU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
SMILES canónico |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B281176.png)

![1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281179.png)
![Ethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281180.png)


![4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine](/img/structure/B281189.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]piperidine](/img/structure/B281190.png)
![Allyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281191.png)


![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)
![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)
![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)